Aureusimine A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aureusimine A is a nonribosomally synthesized dipeptide produced by the bacterium Staphylococcus aureusThese compounds have been studied for their potential roles in bacterial virulence and interspecies communication .

Mecanismo De Acción

Target of Action

Aureusimine A is a cyclic dipeptide produced by Staphylococcus aureus . The primary targets of this compound are speculated to be involved in virulence factor gene expression in S. aureus .

Mode of Action

aureus, protease inhibition in eukaryotic cells, and interspecies bacterial communication .

Biochemical Pathways

This compound is produced by conserved nonribosomal peptide synthetases in S. aureus . The production of this compound is greater in S. aureus biofilms than their planktonic counterparts .

Result of Action

When administered to human keratinocytes, this compound has a modest effect on gene expression . . aureus spiked with this compound amplified differences in keratinocyte gene expression compared to conditioned medium alone .

Action Environment

The action of this compound may be influenced by environmental factors. For instance, S. aureus biofilms, which are associated with chronic skin infections and are orders of magnitude more resistant to antimicrobials and host responses, produce greater amounts of this compound than their planktonic counterparts .

Análisis Bioquímico

Biochemical Properties

Aureusimine A is produced by conserved nonribosomal peptide synthetases in S. aureus .

Cellular Effects

It’s speculated that this compound might influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s speculated that this compound might exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Aureusimine A is synthesized by nonribosomal peptide synthetases (NRPS) in Staphylococcus aureus. The synthesis involves the condensation of amino acids, specifically tyrosine and valine, through a series of enzymatic reactions. The NRPS assembly line includes modules that activate, modify, and link the amino acids to form the cyclic dipeptide structure .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is typically produced in laboratory settings using bacterial cultures of Staphylococcus aureus. The production involves growing the bacteria under specific conditions that promote the synthesis of this compound, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Types of Reactions: Aureusimine A can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms, although specific conditions and reagents for these reactions are less commonly reported.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride may be employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups into the this compound structure .

Aplicaciones Científicas De Investigación

Aureusimine A has several scientific research applications, including:

Chemistry: It serves as a model compound for studying nonribosomal peptide synthesis and the enzymatic mechanisms involved.

Biology: Research has explored its role in bacterial communication and its potential impact on virulence gene expression in Staphylococcus aureus.

Medicine: Although not directly used as a therapeutic agent, this compound’s role in bacterial virulence makes it a target for developing anti-infective strategies.

Comparación Con Compuestos Similares

Aureusimine B (Phevalin): Another nonribosomally synthesized dipeptide produced by Staphylococcus aureus, differing from aureusimine A by the presence of phenylalanine instead of tyrosine.

Tyrvalin: A related cyclic dipeptide with similar structural features.

Uniqueness: this compound is unique due to its specific amino acid composition and its potential role in bacterial communication and virulence regulation.

Actividad Biológica

Aureusimine A, a nonribosomal peptide produced by Staphylococcus aureus, has garnered attention due to its potential role as a virulence factor. This article delves into the biological activity of this compound, examining its biosynthesis, effects on host-pathogen interactions, and implications for virulence.

Overview of this compound

This compound, also known as tyrvalin, is a pyrazinone compound synthesized through a nonribosomal peptide synthetase (NRPS) pathway. The gene cluster responsible for its production, ausAB, is highly conserved among S. aureus strains, indicating its potential significance in bacterial virulence and survival in host environments .

Biosynthesis

The biosynthesis of this compound occurs via the AusA protein, which is approximately 280 kDa and functions as a dimodular NRPS. This enzyme incorporates specific amino acids into the final peptide product. Research has demonstrated that the substrate specificity of AusA can be manipulated using selective inhibitors, allowing for controlled production of this compound and related compounds .

Key Steps in Biosynthesis:

- Substrate Incorporation : AusA preferentially utilizes phenylalanine and tyrosine from external sources to synthesize this compound .

- Oxidation Process : The conversion of the imine intermediate to the pyrazinone form is spontaneous and crucial for the final product's stability .

Role in Virulence

This compound has been implicated in enhancing the virulence of S. aureus through various mechanisms, including:

- Intracellular Survival : Studies indicate that this compound may facilitate phagosomal escape of S. aureus within epithelial cells, enhancing its ability to evade host immune responses .

- Gene Regulation : The presence of this compound influences the expression of virulence factors regulated by the SaeRS two-component system, which is critical for S. aureus pathogenicity .

Case Studies

- Intracellular Infection Model : In a study using murine models, it was observed that mutants lacking the ausAB operon exhibited significantly reduced phagosomal escape rates and attenuated virulence compared to wild-type strains .

- Biofilm Production : Research has shown that biofilms formed by S. aureus produce higher levels of this compound than their planktonic counterparts, suggesting a role in chronic infections where biofilm formation is prevalent .

Research Findings

Recent investigations into this compound's biological activity have highlighted several important findings:

Propiedades

IUPAC Name |

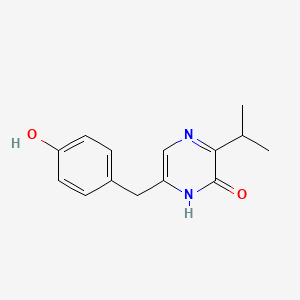

6-[(4-hydroxyphenyl)methyl]-3-propan-2-yl-1H-pyrazin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-9(2)13-14(18)16-11(8-15-13)7-10-3-5-12(17)6-4-10/h3-6,8-9,17H,7H2,1-2H3,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVNQNQOVBVQZCE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(NC1=O)CC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.